2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide
Description
2-{[3-(4-Methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a sulfur-linked acetamide moiety and a 4-methoxyphenyl substituent on the pyrimidinone core. The thienopyrimidinone scaffold is known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and anticancer applications . The methoxy group at the para position of the phenyl ring may enhance solubility and metabolic stability compared to non-polar substituents . The compound’s molecular formula is inferred as C₂₂H₁₉N₃O₃S₂, with a molecular weight of 437.54 g/mol, based on structural analysis.
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-27-16-9-7-15(8-10-16)24-20(26)19-17(11-12-28-19)23-21(24)29-13-18(25)22-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQSUAZDSWJSMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are critical to achieving high purity and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with other thieno[3,2-d]pyrimidinone derivatives, differing primarily in substituents on the pyrimidinone ring and the acetamide side chain. Below is a detailed comparison:
Substituent Variations and Physicochemical Properties
Biological Activity
The compound 2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a member of the thienopyrimidine class of heterocyclic compounds. It exhibits significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a thienopyrimidine core and various functional groups that contribute to its biological activity. The molecular formula is , with a specific arrangement that influences its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in critical biological pathways. It may inhibit kinases and proteases, which are essential in cancer progression and inflammatory responses.
- Receptor Modulation : It can modulate receptor activity, particularly G-protein coupled receptors (GPCRs), which play a pivotal role in signal transduction processes within cells.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : The compound showed moderate to high cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties through in vitro assays that measure the inhibition of cyclooxygenase (COX) enzymes:
| Target | IC50 Value (μM) |
|---|---|
| COX-1 | 12.5 |
| COX-2 | 8.5 |
These results suggest that the compound may serve as a potential anti-inflammatory agent.
Antioxidant Activity
In addition to its anticancer and anti-inflammatory properties, this compound exhibits antioxidant activity. It has been shown to scavenge free radicals effectively, thus protecting cells from oxidative stress.
Case Studies
- In Vitro Studies : A study involving the evaluation of cytotoxicity against MCF-7 and Hek293-T cells indicated that the compound significantly reduced cell viability in a dose-dependent manner.
- Molecular Docking Studies : In silico studies have revealed that the compound forms stable interactions with target proteins through hydrogen bonding and hydrophobic interactions, enhancing its potential as a therapeutic agent.
Q & A
Q. What analytical workflows reconcile discrepancies in spectroscopic data across labs?
- Standardize sample preparation (e.g., drying under high vacuum) and NMR acquisition parameters (e.g., 500 MHz, CDCl3 as solvent). Cross-validate with high-resolution mass spectrometry (HRMS) and share raw data (FID files) for independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
